molecular formula C10H20O2Si B14330813 Methyl 3-(triethylsilyl)prop-2-enoate CAS No. 101967-37-7

Methyl 3-(triethylsilyl)prop-2-enoate

Cat. No.: B14330813
CAS No.: 101967-37-7
M. Wt: 200.35 g/mol
InChI Key: IINXEGBBKMWUJF-UHFFFAOYSA-N
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Description

Methyl 3-(triethylsilyl)prop-2-enoate is an α,β-unsaturated ester featuring a triethylsilyl (TES) group at the β-position. This bulky, electron-donating substituent significantly influences the compound’s electronic structure, reactivity, and physicochemical properties.

Properties

CAS No.

101967-37-7

Molecular Formula

C10H20O2Si

Molecular Weight

200.35 g/mol

IUPAC Name

methyl 3-triethylsilylprop-2-enoate

InChI

InChI=1S/C10H20O2Si/c1-5-13(6-2,7-3)9-8-10(11)12-4/h8-9H,5-7H2,1-4H3

InChI Key

IINXEGBBKMWUJF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C=CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(triethylsilyl)prop-2-enoate can be synthesized through several methods. One common method involves the reaction of methyl acrylate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(triethylsilyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-(triethylsilyl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(triethylsilyl)prop-2-enoate involves its reactivity due to the presence of the triethylsilyl group. This group can act as a protecting group in various chemical reactions, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Methyl Cinnamate (Methyl 3-Phenylprop-2-enoate)

Key Differences :

  • Substituent: The phenyl group in methyl cinnamate introduces aromatic conjugation, enhancing UV absorption and stabilizing the enoate system via resonance. In contrast, the triethylsilyl group in Methyl 3-(triethylsilyl)prop-2-enoate provides steric bulk and σ-donor effects, which may reduce electrophilicity at the β-carbon .
  • Synthetic Applications: Methyl cinnamate is widely used in flavoring agents and pharmaceuticals due to its low toxicity and stability.
Property Methyl Cinnamate This compound (Hypothetical)
Molecular Weight 162.19 g/mol ~228.4 g/mol (estimated)
Substituent Electronic Electron-withdrawing (aryl) Electron-donating (silyl)
Reactivity Electrophilic β-carbon Reduced electrophilicity due to steric shielding

Methyl 3-(2-Oxopyrrolidin-1-yl)prop-2-enoate

Key Differences :

  • Substituent: The 2-oxopyrrolidinyl group introduces hydrogen-bonding capacity and polar character, contrasting with the hydrophobic triethylsilyl group.
  • A TES group might induce similar distortions but with greater steric strain .

Methyl 3-(Pyridin-4-yl)prop-2-enoate Hydrochloride

Key Differences :

  • Substituent : The pyridinyl group confers basicity, enabling salt formation (e.g., hydrochloride), unlike the neutral TES group. This property makes the pyridinyl derivative more water-soluble and reactive in acid-catalyzed reactions .
  • Applications: Pyridinyl derivatives are often explored in medicinal chemistry (e.g., as kinase inhibitors), whereas silyl-protected enoates are more relevant in organometallic or polymer chemistry .

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